The Crystal Structure of Dibenzyldimethylsilane: A Technical Guide
The Crystal Structure of Dibenzyldimethylsilane: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the crystal structure of dibenzyldimethylsilane (C₁₆H₂₀Si). It is intended for researchers, scientists, and drug development professionals who utilize crystallographic data for molecular design, solid-state characterization, and computational modeling. This document delves into the molecular geometry, crystallographic parameters, and the underlying chemical principles governing the observed structure, supported by experimental data and established theories.
Introduction: The Significance of Organosilicon Crystal Structures
Organosilicon compounds are of paramount importance in a multitude of scientific and industrial fields, including pharmaceuticals, materials science, and organic synthesis. Their unique electronic and steric properties, largely influenced by the silicon atom, give rise to novel molecular architectures and reactivities. The precise determination of their three-dimensional structure in the solid state through techniques like X-ray crystallography is fundamental to understanding their chemical behavior and designing new functional molecules.[1][2][3] Dibenzyldimethylsilane serves as an exemplary case study for examining the subtle stereoelectronic effects that dictate molecular conformation and crystal packing.
Molecular Geometry and Conformation
The crystal structure of dibenzyldimethylsilane reveals a tetrahedral geometry around the central silicon atom, albeit with notable distortions from an ideal tetrahedral arrangement.[4][5][6][7] This deviation is a direct consequence of the different electronic demands of the methyl and benzyl substituents attached to the silicon.
Bond Lengths and Angles: A Departure from Ideality
The experimentally determined bond lengths and angles for dibenzyldimethylsilane are summarized in the table below. A key observation is the elongation of the Si-C(benzyl) bonds compared to the Si-C(methyl) bonds.[4][5][6][7]
| Parameter | Value |
| Si-C(benzyl) Bond Length | 1.884 (1) Å and 1.883 (1) Å |
| Si-C(methyl) Bond Length | 1.856 (1) Å and 1.853 (1) Å |
| C(benzyl)-Si-C(benzyl) Bond Angle | 107.60 (6)° |
Data sourced from Knauer et al. (2015).[4]
This disparity in bond lengths is accompanied by a compression of the C(benzyl)-Si-C(benzyl) bond angle to 107.60 (6)°, which is 1.9° smaller than the ideal tetrahedral angle of 109.5°.[4][5][6]
Theoretical Interpretation: Bent's Rule in Action
These structural distortions can be rationalized by Bent's rule , which states that atomic s-character tends to concentrate in orbitals directed towards more electropositive substituents.[4] In dibenzyldimethylsilane, the benzylic carbon atoms are more electronegative than the methyl carbon atoms. Consequently, the silicon atom directs more p-character into the orbitals forming the Si-C(benzyl) bonds.[4] An increase in p-character leads to longer bonds and smaller bond angles, which is precisely what is observed experimentally.[4]
Caption: Conceptual application of Bent's Rule to dibenzyldimethylsilane.
Crystallographic Data and Packing
Dibenzyldimethylsilane crystallizes in the monoclinic space group P2₁/n. The crystal packing is dominated by van der Waals forces, with no significant intermolecular interactions such as hydrogen bonds observed.[4][5][6][7]
| Parameter | Value |
| Chemical Formula | C₁₆H₂₀Si |
| Molecular Weight | 240.41 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 6.1045 (2) Å |
| b | 19.8512 (6) Å |
| c | 11.8396 (3) Å |
| α | 90° |
| β | 98.069 (3)° |
| γ | 90° |
| Volume | 1420.54 (7) ų |
| Z | 4 |
| Temperature | 173 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Data sourced from Knauer et al. (2015).[4]
Experimental Determination: A Methodological Overview
The determination of the crystal structure of dibenzyldimethylsilane is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise mapping of electron density within a crystal, from which atomic positions, bond lengths, and angles can be derived.[3]
Step-by-Step Experimental Workflow
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Crystal Growth: High-quality single crystals of dibenzyldimethylsilane are required for diffraction analysis. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion techniques. The choice of solvent is critical and is often determined empirically.
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Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.[7] The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.
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Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
Caption: Generalized workflow for single-crystal X-ray diffraction.
Conclusion and Future Perspectives
The crystal structure of dibenzyldimethylsilane provides a clear and experimentally validated example of the influence of substituent electronegativity on molecular geometry, as explained by Bent's rule. The detailed structural information presented in this guide is invaluable for computational chemists performing molecular modeling, for medicinal chemists designing silicon-containing bioactive molecules, and for materials scientists developing novel organosilicon-based materials. Future studies could explore the potential for polymorphism in dibenzyldimethylsilane under different crystallization conditions and investigate the crystal structures of related benzylsilanes to further elucidate structure-property relationships in this important class of compounds.
References
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Knauer, L., Golz, C., Kroesen, U., Koller, S. G., & Strohmann, C. (2015). Crystal structure of dibenzyldimethylsilane. Acta Crystallographica Section E: Crystallographic Communications, 71(6), o391–o392. [Link]
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PubMed. (2015). Crystal structure of di-benzyl-dimethyl-silane. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o391–o392. [Link]
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Sci-Hub. (2015). Crystal structure of dibenzyldimethylsilane. Acta Crystallographica Section E: Crystallographic Communications, 71(6), o391–o392. [Link]
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IUCr Journals. (2015). Crystal structure of dibenzyldimethylsilane. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o391–o392. [Link]
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Kira, M., Sato, K., Kabuto, C., & Sakurai, H. (1989). Chemistry of organosilicon compounds. 255. Preparation and x-ray crystal structure of the first pentacoordinate silylsilicates. Journal of the American Chemical Society, 111(1), 374-375. [Link]
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Párkányi, L. (1981). Crystal structure determinations of organosilicon compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 37(8), 647-652. [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved January 23, 2026, from [Link]
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